Cas no 1542021-12-4 (2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine)
2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinamine, N-(1,4-dimethylpentyl)-2-methyl-
- 2-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine
- 2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine
-
- Inchi: 1S/C13H22N2/c1-10(2)7-8-11(3)15-13-6-5-9-14-12(13)4/h5-6,9-11,15H,7-8H2,1-4H3
- InChI Key: KUVLMRCAWRZBPB-UHFFFAOYSA-N
- SMILES: C1(C)=NC=CC=C1NC(C)CCC(C)C
2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-162435-50mg |
2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine |
1542021-12-4 | 50mg |
$647.0 | 2023-09-22 | ||
| Enamine | EN300-162435-100mg |
2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine |
1542021-12-4 | 100mg |
$678.0 | 2023-09-22 | ||
| Enamine | EN300-162435-250mg |
2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine |
1542021-12-4 | 250mg |
$708.0 | 2023-09-22 | ||
| Enamine | EN300-162435-500mg |
2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine |
1542021-12-4 | 500mg |
$739.0 | 2023-09-22 | ||
| Enamine | EN300-162435-1000mg |
2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine |
1542021-12-4 | 1000mg |
$770.0 | 2023-09-22 | ||
| Enamine | EN300-162435-2500mg |
2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine |
1542021-12-4 | 2500mg |
$1509.0 | 2023-09-22 | ||
| Enamine | EN300-162435-5000mg |
2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine |
1542021-12-4 | 5000mg |
$2235.0 | 2023-09-22 | ||
| Enamine | EN300-162435-10000mg |
2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine |
1542021-12-4 | 10000mg |
$3315.0 | 2023-09-22 | ||
| Enamine | EN300-162435-0.05g |
2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine |
1542021-12-4 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-162435-0.1g |
2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine |
1542021-12-4 | 0.1g |
$640.0 | 2023-05-26 |
2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine Related Literature
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine
2-Methyl-N-(5-Methylhexan-2-yl)Pyridin-3-Amine (CAS No. 1542021-12-4)
The compound 2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine (CAS No. 1542021-12-4) is a versatile organic molecule with significant applications in various fields, particularly in the pharmaceutical and chemical industries. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and potential biological activities. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, making it more accessible for research and industrial use.
Structure and Synthesis: The molecular structure of 2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine is characterized by a pyridine ring substituted with a methyl group at position 2 and an N-substituent at position 3. The N-substituent is a branched alkyl chain, specifically a 5-methylhexan-2-yl group, which introduces steric bulk and potentially enhances the molecule's stability. The synthesis of this compound typically involves multi-step reactions, including nucleophilic aromatic substitution and alkylation processes. Recent studies have focused on optimizing these steps to improve yield and purity, leveraging advanced catalysts and reaction conditions.
Physical and Chemical Properties: This compound exhibits distinct physical properties that make it suitable for various applications. Its molecular weight is approximately 267 g/mol, with a melting point around 85°C and a boiling point above 300°C under standard conditions. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and acetonitrile. These properties are crucial for its use in chromatographic separations and as an intermediate in pharmaceutical synthesis.
Applications in Pharmaceutical Research: One of the most promising areas of application for 2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine is in drug discovery. Pyridine derivatives are known for their ability to act as ligands in metalloenzyme inhibition and as scaffolds for bioactive molecules. Recent research has highlighted its potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit cyclooxygenase (COX) enzymes. Additionally, this compound has shown promise in anticancer drug development due to its ability to induce apoptosis in cancer cells while sparing normal cells.
Toxicological Profile: Understanding the safety profile of 2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amines is essential for its safe use in pharmaceutical applications. Recent toxicological studies have indicated that this compound exhibits low acute toxicity when administered orally or intravenously. However, long-term toxicity studies are still underway to fully assess its safety profile.
Recent Research Advances: Over the past few years, there has been a surge in research focusing on the biological activities of pyridinamine derivatives, including N-(substituted hexanamides like this compound. For instance, researchers have explored its role as a potential modulator of ion channels, which could lead to novel treatments for neurological disorders such as epilepsy and chronic pain. Furthermore, its use as a building block for more complex bioactive molecules has opened new avenues in medicinal chemistry.
In conclusion, CAS No. 1542021-12-4, or N-(5-methylhexanamido)-pyridine derivative, represents a significant advancement in organic synthesis with broad implications across multiple disciplines. Its unique chemical properties, coupled with recent research findings, underscore its potential as a valuable tool in drug discovery and development.
1542021-12-4 (2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)